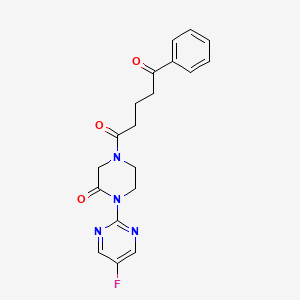

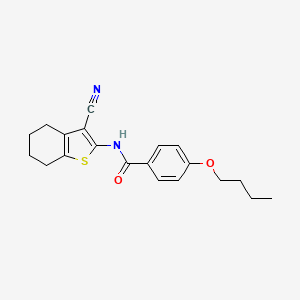

![molecular formula C22H18ClN3O B2513053 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime CAS No. 478257-25-9](/img/structure/B2513053.png)

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Pyridine-3-carbaldehyde, also known as nicotinaldehyde, is an organic compound with the formula C5H4NCHO .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can form complexes with copper (II) salts, which have been examined for their catecholase activity .科学的研究の応用

Synthesis and Chemical Reactivity

The chemical compound 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime is a subject of interest in synthetic organic chemistry for its potential use in various chemical reactions and the synthesis of heterocyclic compounds. While direct studies on this specific compound are limited, research on similar imidazo[1,2-a]pyridine derivatives provides insights into their applications:

Formation of Pyrazolo[4,3-c]pyridines : The reactivity of chloro-phenyl-pyrazole-carbaldehydes in Sonogashira-type cross-coupling reactions and subsequent cyclization to form pyrazolo[4,3-c]pyridines and their oxides highlights the utility of similar structures in synthesizing complex heterocyclic systems (Vilkauskaitė et al., 2011). These processes underline the potential of 6-chloro-2-phenylimidazo[1,2-a]pyridine derivatives in constructing pharmacologically relevant scaffolds.

Fluorescent Molecular Rotors : The development of fluorescent molecular rotors (FMRs) using 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde derivatives showcases the application of these compounds in sensing technologies. The ability of these FMRs to exhibit enhanced emission in viscous environments points to their potential in biological imaging and viscosity sensing (Jadhav & Sekar, 2017).

Corrosion Inhibition : Imidazopyridine derivatives have demonstrated effectiveness as corrosion inhibitors for carbon steel in acidic media. Their adsorption onto metal surfaces suggests a protective role against corrosion, making them valuable in materials science and engineering (Ech-chihbi et al., 2019).

作用機序

Imidazo[1,2-a]pyridines

This is a class of compounds that has attracted significant interest due to their diverse biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Oximes

The compound is an oxime, which is a class of compounds that are formed by the reaction of an aldehyde or ketone with hydroxylamine . Oximes have various applications in organic chemistry.

特性

IUPAC Name |

(E)-1-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-N-[(3-methylphenyl)methoxy]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O/c1-16-6-5-7-17(12-16)15-27-24-13-20-22(18-8-3-2-4-9-18)25-21-11-10-19(23)14-26(20)21/h2-14H,15H2,1H3/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRTZWLBIYLPGL-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CON=CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CO/N=C/C2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

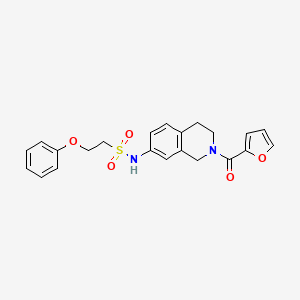

![2-Tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2512974.png)

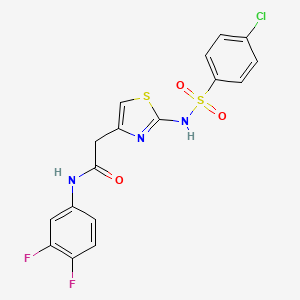

![2-Chloro-N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]acetamide](/img/structure/B2512985.png)

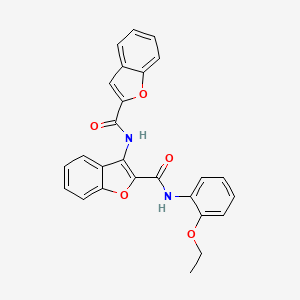

![N-[(2Z)-3-(1,4-dihydroquinazolin-2-yl)-6-methoxy-2H-chromen-2-ylidene]biphenyl-4-amine](/img/structure/B2512987.png)

![2-[1-(3-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2512990.png)

![4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2512991.png)

![1-[(4-tert-butylphenyl)methyl]-3-[(3,4-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2512992.png)